1-Oxa-3-azaspiro[4.4]nonan-2-one
Overview
Description
1-Oxa-3-azaspiro[4.4]nonan-2-one is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is characterized by a spirocyclic structure, which includes both an oxirane (epoxide) and an azetidine ring fused together. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Oxa-3-azaspiro[4.4]nonan-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an amino alcohol with an epoxide in the presence of a base, leading to the formation of the spirocyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Oxa-3-azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Oxa-3-azaspiro[4.4]nonan-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Oxa-3-azaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Oxa-3-azaspiro[4.4]nonan-2-one can be compared with other spirocyclic compounds, such as:
1-Oxa-7-azaspiro[4.4]nonan-3-one: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms, leading to different chemical and biological properties.
2-Azaspiro[3.4]octane:
The uniqueness of this compound lies in its specific ring structure and the presence of both an oxirane and an azetidine ring, which confer distinct properties and reactivity patterns .
Properties
IUPAC Name |
1-oxa-3-azaspiro[4.4]nonan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-8-5-7(10-6)3-1-2-4-7/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYDBKMBHLMEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19684-59-4 | |
Record name | 1-oxa-3-azaspiro[4.4]nonan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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